4-Ethyl-6-methyldibenzothiophene
CAS No.: 132034-90-3
Cat. No.: VC21284020
Molecular Formula: C15H14S
Molecular Weight: 226.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132034-90-3 |
---|---|
Molecular Formula | C15H14S |
Molecular Weight | 226.3 g/mol |
IUPAC Name | 4-ethyl-6-methyldibenzothiophene |
Standard InChI | InChI=1S/C15H14S/c1-3-11-7-5-9-13-12-8-4-6-10(2)14(12)16-15(11)13/h4-9H,3H2,1-2H3 |
Standard InChI Key | INNOFEYMWASPFP-UHFFFAOYSA-N |
SMILES | CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |
Canonical SMILES | CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |
Introduction
Chemical Identity and Structure
4-Ethyl-6-methyldibenzothiophene belongs to the dibenzothiophene class of organic sulfur compounds, featuring a dibenzothiophene core with an ethyl group at position 4 and a methyl group at position 6. This specific arrangement of substituents creates unique steric effects that influence its chemical reactivity and resistance to desulfurization processes.
Identification Parameters
The compound has been well-characterized with specific identification parameters across multiple chemical databases:
Physical and Chemical Properties
The physical and chemical properties of 4-Ethyl-6-methyldibenzothiophene reflect its aromatic structure and alkyl substituents, which influence its behavior in various chemical environments.
Physical Properties
The physical characteristics of this compound are particularly relevant for its isolation, handling, and industrial processing:
Property | Value | Unit | Source |
---|---|---|---|
Density | 1.2±0.1 | g/cm³ | |
Boiling Point | 375.5±11.0 | °C at 760 mmHg | |
Flash Point | 135.2±5.5 | °C | |
Vapor Pressure | 0.0±0.8 | mmHg at 25°C | |
Index of Refraction | 1.686 | - | |
McVol | 180.180 | ml/mol |
The high boiling point (375.5±11.0°C) indicates the compound's thermal stability, while its low vapor pressure suggests limited volatility at ambient conditions. These properties have implications for its behavior during petroleum refining processes where elevated temperatures are commonly applied.
Solubility and Partition Parameters
The solubility characteristics of 4-Ethyl-6-methyldibenzothiophene are crucial for understanding its environmental fate and developing effective extraction or desulfurization processes:
Property | Value | Unit | Source |
---|---|---|---|
Log 10WS | -6.12 | - | |
LogP oct/wat | 4.925 | - | |
LogP (alternate) | 5.83 | - | |
XLogP3 | 5.4 | - | |
PSA | 28.24000 | Ų | |
PSA (alternate) | 28.2 | Ų |
Analytical Characterization Techniques
Chromatographic Analysis
Gas chromatography represents one of the primary methods for analyzing 4-Ethyl-6-methyldibenzothiophene, particularly in complex hydrocarbon mixtures such as petroleum products:
Applications in Hydrodesulfurization Research
4-Ethyl-6-methyldibenzothiophene serves as a critical model compound in hydrodesulfurization (HDS) research, representing the class of sterically hindered dibenzothiophenes that are particularly resistant to conventional desulfurization processes.
Catalyst Performance Studies
Research has demonstrated that different catalytic systems exhibit varying effectiveness in removing 4-Ethyl-6-methyldibenzothiophene from hydrocarbon streams. One significant finding is the comparative performance of nickel-tungsten (NiW) and nickel-molybdenum (NiMo) catalysts:
"NiW/Al₂O₃ is less active than NiMo/Al₂O₃ in DBT HDS, but more active in 4E6MDBT HDS because of its greater hydrogenation activity" .
This observation highlights the importance of catalyst selection when targeting specific sulfur compounds in deep HDS processes. The superior performance of NiW catalysts specifically for 4-Ethyl-6-methyldibenzothiophene desulfurization can be attributed to their enhanced hydrogenation activity, which facilitates alternative reaction pathways to overcome the steric hindrance presented by the alkyl substituents.
Support Material Influence
The choice of catalyst support material also significantly impacts desulfurization performance:
"Replacing Al₂O₃ by ASA (amorphous silica-alumina) causes a general lowering of the activity under H₂S-free conditions, but induces a dramatic increase in the H₂S tolerance of NiW. Thus, the activity of NiW/ASA was much higher than that of NiMo/ASA" .
This finding demonstrates the complex interplay between catalyst composition, support material, and reaction conditions in determining desulfurization efficiency for sterically hindered compounds like 4-Ethyl-6-methyldibenzothiophene.
While the search results do not provide detailed synthesis routes specifically for 4-Ethyl-6-methyldibenzothiophene, they reference related work on similar dibenzothiophene derivatives. Research conducted at Oklahoma State University has investigated the synthesis of related compounds such as "9-isopropyl-4-methoxy-6-methyldibenzothiophene" and "9-isopropyl-6-methyldibenzothiophene-4-ol" .
Their synthetic approach included:
-
Dehydrogenation experiments on tetrahydrodibenzothiophene precursors
-
Methoxyl methyl cleavage using boron tribromide
-
Isolation and purification procedures for methoxydibenzothiophene intermediates
These methodologies likely provide valuable insights for researchers interested in developing efficient synthetic routes to 4-Ethyl-6-methyldibenzothiophene or structurally similar compounds.
Environmental and Regulatory Significance
The presence of compounds like 4-Ethyl-6-methyldibenzothiophene in petroleum products carries significant environmental implications. Global regulations increasingly mandate lower sulfur content in fuels to reduce sulfur oxide emissions during combustion, which contribute to acid rain and respiratory health problems.
The sterically hindered nature of 4-Ethyl-6-methyldibenzothiophene makes it one of the most persistent sulfur compounds during conventional hydrodesulfurization processes. Understanding its behavior and developing effective methods for its removal are therefore crucial for producing ultra-low sulfur fuels that meet stringent environmental regulations.
4-Ethyl-6-methyldibenzothiophene represents an important model compound in hydrodesulfurization research, particularly for understanding the behavior of sterically hindered sulfur compounds in petroleum streams. Its well-characterized physical and chemical properties provide essential reference data for researchers working on petroleum desulfurization technologies.
The compound's resistance to conventional desulfurization methods due to steric hindrance makes it a valuable target for developing more effective deep hydrodesulfurization catalysts. Research findings indicate that catalyst selection significantly impacts the efficiency of 4-Ethyl-6-methyldibenzothiophene removal, with NiW catalysts showing particular promise due to their enhanced hydrogenation activity.
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